molecular formula C10H14BN3O4 B1406449 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 1515925-20-8

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1406449
CAS No.: 1515925-20-8
M. Wt: 251.05 g/mol
InChI Key: ZXMDWUUKNJFDIG-UHFFFAOYSA-N
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Description

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid (molecular formula: C₁₀H₁₄BN₃O₄; molecular weight: 251.05 g/mol; CAS: 1515925-20-8) is a boronic acid-functionalized pyrimidine derivative with a piperidine-4-carboxylic acid moiety . The boron atom at the 5-position of the pyrimidine ring confers unique reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in drug discovery and materials science . The compound’s carboxylic acid group enhances solubility in polar solvents and facilitates interactions with biological targets, such as enzymes or receptors . Its boronic acid group may also enable applications in proteolysis-targeting chimeras (PROTACs) or as enzyme inhibitors due to boron’s ability to form reversible covalent bonds with proteins .

Properties

IUPAC Name

1-(5-boronopyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O4/c15-9(16)7-1-3-14(4-2-7)10-12-5-8(6-13-10)11(17)18/h5-7,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMDWUUKNJFDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe piperidine ring is then formed, and the carboxylic acid group is introduced through subsequent reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. The piperidine ring and carboxylic acid group also play roles in its interactions with enzymes and receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues with Halogen or Alkoxy Substituents

Table 1: Comparison of Pyrimidine-Based Piperidine-4-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Reactivity/Applications
This compound C₁₀H₁₄BN₃O₄ 251.05 1515925-20-8 Boron (5-position) Cross-coupling reactions; enzyme inhibition
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid C₁₀H₁₂BrN₃O₂ 297.14 149506-04-7 Bromine (5-position) Nucleophilic substitution; intermediate in drug synthesis
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 1208087-83-5 Chlorine (2-position) Electrophilic aromatic substitution
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₃ 237.26 1334488-49-1 Methoxy (6-position) Modulates electronic properties; solubility enhancer
Key Observations:
  • Reactivity : The boron substituent enables cross-coupling reactions, while bromine and chlorine facilitate nucleophilic/electrophilic substitutions. Methoxy groups alter electronic properties without direct participation in coupling .
  • Stability : Boronic acids are prone to protodeboronation under acidic conditions, whereas halogenated analogs (e.g., Br, Cl) are more stable, making them preferred intermediates in multi-step syntheses .
  • Applications : Bromo and chloro derivatives are common intermediates in kinase inhibitor synthesis, while the boronic acid variant is pivotal in bioconjugation and PROTAC development .

Heterocyclic Variants

Pyridine-Based Analogues

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 1209326-97-5; molecular formula: C₁₁H₁₄Cl₂N₂O₂) replaces the pyrimidine ring with pyridine. The chlorine atom at the 5-position and hydrochloride salt improve crystallinity, which is advantageous in pharmaceutical formulations .

Boron-Protected Derivatives

The tetramethyl dioxaborolan-protected variant, 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid (CAS: Not listed; molecular weight: 333.20 g/mol), is a stabilized form of the boronic acid. This compound avoids protodeboronation issues and is preferred for storage or reactions requiring anhydrous conditions .

Biological Activity

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₀H₁₃B₁N₄O₂
  • Molecular Weight : 206.23 g/mol
  • CAS Number : 303144-44-7

This compound acts as a modulator of tumor necrosis factor (TNF) signaling pathways. TNF is a crucial cytokine involved in systemic inflammation and is implicated in various autoimmune and inflammatory diseases. The compound's ability to inhibit TNF activity suggests its potential in treating conditions such as rheumatoid arthritis, Crohn's disease, and other inflammatory disorders .

Biological Activity

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Inhibition of TNF Signaling : The compound has been shown to neutralize TNF activity effectively, with reported IC₅₀ values as low as 20 nM in HEK293-derived reporter cell lines .
  • Anti-inflammatory Effects : Studies have demonstrated that it can reduce inflammation markers in various disease models, indicating its utility in managing inflammatory responses .
  • Neuroprotective Properties : Preliminary research suggests that the compound may offer neuroprotection, potentially benefiting conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

StudyModelFindings
Szymkowski et al. (2009)HEK293 Cell LineDemonstrated significant inhibition of TNF signaling with an IC₅₀ of 20 nM .
Carneiro et al. (2010)Inflammatory Disease ModelsShowed reduction in inflammation markers, supporting its anti-inflammatory potential .
Unpublished DataNeurodegenerative ModelsIndicated neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases .

Pharmacological Applications

The biological activity of this compound positions it as a candidate for various therapeutic applications:

  • Autoimmune Disorders : Its modulation of TNF suggests potential use in conditions like lupus and multiple sclerosis.
  • Neurological Disorders : The neuroprotective properties may make it suitable for treating neurodegenerative diseases.
  • Cancer Therapy : Given its role in inflammation, it may also be explored for adjunct therapy in oncological settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling a boronate-containing pyrimidine derivative with a functionalized piperidine-carboxylic acid scaffold. Key intermediates include 5-boronopyrimidine precursors (e.g., 5-bromo-pyrimidine derivatives subjected to Miyaura borylation) and protected piperidine-4-carboxylic acids (e.g., tert-butyl esters). Reaction conditions such as palladium catalysis (e.g., Pd(dppf)Cl₂) and base selection (e.g., K₂CO₃) are critical for achieving high yields .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boron substitution patterns. For example, downfield shifts in pyrimidine protons indicate boron presence .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is performed using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 265.12) and isotopic patterns for boron .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a boronic acid-containing building block for Suzuki-Miyaura cross-coupling reactions in drug discovery. Applications include:

  • Protease Inhibitor Design : Boron enhances binding to catalytic serine residues in enzymes like thrombin .
  • Receptor Ligand Studies : The piperidine-carboxylic acid moiety facilitates interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) reduce undesired deboronation .
  • Protecting Group Strategy : Use of tert-butoxycarbonyl (Boc) groups on the piperidine nitrogen prevents unwanted cyclization .
  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) improves coupling efficiency. For example, PdCl₂(dtbpf) reduces homocoupling byproducts .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Validation : Compare activity of the boronated compound with its brominated analog (e.g., 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid) to isolate boron-specific effects .
  • Binding Assay Reproducibility : Use surface plasmon resonance (SPR) to quantify binding kinetics under standardized buffer conditions (e.g., pH 6.5 ammonium acetate buffer) .

Q. What computational approaches predict the compound’s bioavailability and target engagement?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin to predict plasma protein binding .
  • Density Functional Theory (DFT) : Calculate boron’s electrophilicity to assess reactivity in aqueous environments .
  • ADMET Modeling : Use tools like SwissADME to predict logP (~1.8) and intestinal permeability .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize boronate-containing waste with aqueous NaOH (1 M) before disposal .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to its pyridine analogs?

  • Methodological Answer :

  • Structural Analysis : Pyrimidine’s dual nitrogen atoms enhance π-π stacking vs. pyridine’s single nitrogen, improving binding to aromatic enzyme pockets .
  • Biological Activity : Boronated derivatives show higher kinase inhibition (IC₅₀ ~50 nM) compared to non-boronated analogs (>1 µM) in assays targeting EGFR .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid
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1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid

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